REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]2[C:9]([CH3:12])=[CH:10][NH:11][C:6]2=[CH:5][CH:4]=1.[H-].[Na+].C[N:16](C=O)C>>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[C:9]([CH3:12])=[CH:10][N:11]([NH2:16])[C:6]2=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
17.3 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=N1)C(=CN2)C
|
Name
|
|
Quantity
|
260 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. under nitrogen for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
HOSA is added portion-wise for 45 minutes at 0° C.
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After quenching with ice-water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with ether (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with water (20 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5-60% EtOAc in heptane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=N1)C(=CN2N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |